molecular formula C24H24N2O4 B2761431 N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide CAS No. 900997-43-5

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide

Cat. No.: B2761431
CAS No.: 900997-43-5
M. Wt: 404.466
InChI Key: UUTQWOJEWSJWCD-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinone-based acetamide derivative featuring a 3,4-dimethoxyphenyl group attached to the pyrrolidinone nitrogen and a naphthalen-1-yl acetamide moiety.

  • Conformational rigidity from the pyrrolidinone ring.
  • Electron-rich aromatic systems (dimethoxyphenyl and naphthyl groups), which may enhance receptor binding or modulate solubility.

Properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-29-21-11-10-19(14-22(21)30-2)26-15-18(13-24(26)28)25-23(27)12-17-8-5-7-16-6-3-4-9-20(16)17/h3-11,14,18H,12-13,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTQWOJEWSJWCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)CC3=CC=CC4=CC=CC=C43)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(naphthalen-1-yl)acetamide is a complex organic compound with potential therapeutic applications. Its structural features suggest various biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, discussing its mechanisms, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H24N2O4C_{21}H_{24}N_{2}O_{4} and a molecular weight of 368.43 g/mol. Its structure includes a pyrrolidine ring, a dimethoxyphenyl group, and a naphthalenyl acetamide moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC21H24N2O4
Molecular Weight368.43 g/mol
LogP2.3307
Polar Surface Area55.982 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrrolidine compounds demonstrate effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Anticonvulsant Activity

The anticonvulsant potential of related pyrrolidine derivatives has been evaluated using animal models. Compounds featuring similar structures have been tested in maximal electroshock (MES) and pentylenetetrazole (PTZ) models, showing promising results in seizure protection . The structure-activity relationship (SAR) studies suggest that the presence of specific substituents on the phenyl ring enhances anticonvulsant efficacy.

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolidine derivatives have also been explored. Certain compounds have been shown to modulate the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in inflammatory responses. Substituents on the aromatic rings can significantly influence this modulation .

Case Studies

  • Antimicrobial Screening
    A study evaluated several pyrrolidine derivatives against S. aureus and MRSA. The minimum inhibitory concentrations (MICs) were determined, revealing that some compounds exhibited potent antimicrobial activity comparable to established antibiotics .
  • Anticonvulsant Testing
    In a controlled experiment using mouse models, several derivatives were tested for their ability to prevent seizures induced by electrical stimulation (MES). Notably, certain compounds showed significant protective effects at doses as low as 100 mg/kg .
  • Inflammation Modulation
    A recent study investigated the impact of various pyrrolidine-based compounds on NF-κB activity in vitro. Results indicated that specific substitutions could either enhance or diminish anti-inflammatory effects, highlighting the importance of molecular design in therapeutic applications .

The biological activity of this compound is likely mediated through interactions with specific molecular targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis.
  • Anticonvulsant : Modulation of voltage-gated sodium channels.
  • Anti-inflammatory : Inhibition of NF-κB translocation and activity.

Comparison with Similar Compounds

Structural and Functional Analogues

A-740003 [N-(1-{[(Cyanoimino)(5-quinolinylamino)methyl]amino}-2,2-dimethylpropyl)-2-(3,4-dimethoxyphenyl)acetamide]
  • Key Features: Shares the 3,4-dimethoxyphenylacetamide backbone. Quinolinyl and cyanoimino groups replace the pyrrolidinone-naphthyl system.
  • Pharmacological Activity :
    • Potent P2X7 receptor antagonist with demonstrated efficacy in reducing neuropathic pain (ED₅₀ = 30 mg/kg) and mitigating sepsis in preclinical models .
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
  • Key Features :
    • Dimethoxyphenethylamine linked to a benzamide.
  • Synthesis :
    • Prepared via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
  • Comparison: Lacks the pyrrolidinone ring and naphthyl group, reducing conformational constraints.
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Key Features :
    • Dichlorophenyl and pyrazolyl substituents.
  • Structural Insights :
    • Crystal structure reveals three conformers with dihedral angles between aromatic rings (44.5°–77.5°), highlighting rotational flexibility .
  • Comparison :
    • The target compound’s dimethoxyphenyl group may improve solubility compared to dichlorophenyl’s hydrophobicity.
Thieno-Pyrimidinone-Naphthyl Acetamides (e.g., )
  • Key Features: Naphthyl acetamide linked to thieno-pyrimidinone heterocycles.
  • Physicochemical Properties :
    • Molecular weight ~523.63 g/mol, pKa ~13.13 (predicted) .

Pharmacological and Physicochemical Data

Compound Molecular Weight (g/mol) Key Substituents Pharmacological Target Key Findings References
Target Compound ~416.47* 3,4-Dimethoxyphenyl, Naphthyl Not reported N/A -
A-740003 540.60 3,4-Dimethoxyphenyl, Quinolinyl P2X7 receptor Neuropathic pain reduction (ED₅₀ = 30 mg/kg)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide 315.36 3,4-Dimethoxyphenethyl, Benzamide Not reported Synthetic yield: 80%
2-(3,4-Dichlorophenyl)-N-(pyrazolyl)acetamide 398.26 3,4-Dichlorophenyl, Pyrazolyl Amide ligand Three conformers in crystal structure
Thieno-Pyrimidinone-Naphthyl Acetamide 523.63 Naphthyl, Thieno-pyrimidinone Not reported Predicted pKa = 13.13

*Estimated based on molecular formula (C₂₅H₂₄N₂O₄).

Key Structural and Functional Insights

  • Backbone Flexibility: The target compound’s pyrrolidinone ring imposes rigidity compared to A-740003’s flexible alkyl chain, which may enhance target selectivity.
  • Aromatic Interactions: Naphthyl vs. quinolinyl: The naphthyl group’s planar structure may favor π-π stacking in hydrophobic binding pockets.
  • Solubility :
    • Dimethoxyphenyl’s electron-donating groups improve aqueous solubility relative to dichlorophenyl analogs.

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